Product packaging for 2-(Difluoromethyl)lysine(Cat. No.:)

2-(Difluoromethyl)lysine

Cat. No.: B1227843
M. Wt: 196.2 g/mol
InChI Key: WNICGTIQUHHISW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Difluoromethyl)lysine is a lysine analogue of interest in biochemical research for its potential role as an inhibitor of the bacterial enzyme lysine decarboxylase (LDC) . The enzyme lysine decarboxylase is produced by certain oral bacteria and is identified as a toxic factor that can inhibit mammalian cell growth by depleting the local environment of the essential amino acid L-lysine . This mechanism is implicated in the pathogenesis of periodontal diseases. Inhibitors of lysine decarboxylase, such as this compound, are therefore investigated for their potential in the prevention and treatment of conditions like gingivitis and periodontitis by slowing the re-establishment of disease-associated bacterial flora following therapy . The compound serves as a tool for studying bacterial metabolism and host-pathogen interactions in oral health research. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14F2N2O2 B1227843 2-(Difluoromethyl)lysine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14F2N2O2

Molecular Weight

196.2 g/mol

IUPAC Name

(2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid

InChI

InChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13)/t7-/m1/s1

InChI Key

WNICGTIQUHHISW-SSDOTTSWSA-N

Isomeric SMILES

C(CCN)C[C@@](C(F)F)(C(=O)O)N

Canonical SMILES

C(CCN)CC(C(F)F)(C(=O)O)N

Synonyms

2-(difluoromethyl)lysine
alpha-difluoromethyllysine

Origin of Product

United States

Synthetic Methodologies for 2 Difluoromethyl Lysine and Its Derivatives

Strategies for the Stereoselective Synthesis of 2-(Difluoromethyl)lysine

Controlling the stereochemistry at the α-carbon is paramount in the synthesis of amino acids, as biological activity is typically specific to a single enantiomer. The synthesis of α-difluoromethyl amino acids, including this compound, presents unique challenges that have been addressed through various innovative stereoselective strategies.

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral α-difluoromethyl amino acids (DFAAs). These methods often involve the use of transition metal catalysts in conjunction with chiral ligands to control the stereochemical outcome of the difluoromethylation reaction.

One prominent approach involves the copper-catalyzed asymmetric difluoromethylation of amino esters. acs.org This method utilizes difluorocarbene, generated in situ from an abundant raw material like difluoromonochloromethane, to directly convert amino esters into the corresponding DFAA products. The reaction proceeds in good yields and with excellent enantioselectivities, offering a direct pathway to these valuable compounds. acs.org This de novo synthesis strategy provides a platform for creating diverse libraries of biologically important DFAA derivatives. acs.org

Biocatalytic methods also offer a highly enantioselective route to fluorinated amino acids. acs.orgrochester.edu Engineered enzymes, for instance, have been utilized for the synthesis of chiral α-trifluoromethyl amino esters through N–H bond insertion reactions. acs.org By combining protein and substrate engineering, it is possible to achieve high yields and excellent enantiomeric ratios. acs.orgrochester.edu This biocatalytic approach represents a sustainable and efficient alternative for producing enantioenriched α-fluorinated amines, which are key building blocks for medicinal chemistry. acs.org

Recent advances in asymmetric catalysis have expanded the toolkit for synthesizing α-fluoroalkyl-α-amino acids. A variety of catalysts have been designed for highly enantioselective reductions, alkylations, and Strecker-type reactions on precursors to introduce the desired stereocenter. nih.gov

Table 1: Examples of Enantioselective α-Difluoromethylation Methods

Catalytic SystemSubstrate TypeKey FeaturesRef
Copper/Chiral LigandAmino EstersDirect conversion using in situ generated difluorocarbene; excellent enantioselectivity. acs.org
Engineered EnzymesAryl AminesBiocatalytic N-H insertion; high yields and enantiomeric ratios; sustainable approach. acs.orgrochester.edu
Various CatalystsImines, KetoiminesAsymmetric reductions, alkylations, and Strecker-type reactions. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org This strategy has been successfully applied to the synthesis of α-difluoromethyl amino acids.

The use of N-tert-butylsulfinyl imines is a well-established method. The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic addition of a difluoromethylating agent to the imine carbon with high diastereoselectivity. nih.gov For example, the reaction of N-tert-butylsulfinyl ketimines with difluoromethyl phenyl sulfone provides access to enantiomerically enriched α-difluoromethyl amines. nih.gov The auxiliary can be cleaved under mild conditions after the key stereocenter has been established.

Another approach employs chiral sulfoximines as the source of both chirality and the difluoromethyl group. A reagent-controlled stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine (B86345) and imines has been reported to produce a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. nih.gov

In addition to auxiliary-based methods, various metal-catalyzed asymmetric reactions have been developed. These often involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the reaction. nih.gov For instance, chiral bis(oxazoline)–copper complexes have been used for the catalytic enantioselective fluorination of β-ketoesters, a related transformation. nih.gov While not a direct difluoromethylation, these catalytic principles are foundational to the development of stereoselective methods for DFAA synthesis.

Table 2: Chiral Auxiliary and Catalytic Strategies

MethodChiral SourceDescriptionKey AdvantageRef
Sulfinyl Imine MethodN-tert-butylsulfinamideDiastereoselective addition of a CF2H nucleophile to a chiral imine.Robust and predictable stereochemical outcome. nih.gov
Chiral Reagent Method(S)-Difluoromethyl phenyl sulfoximineThe reagent itself is chiral and delivers the difluoromethyl group stereoselectively.High efficiency and broad substrate scope. nih.gov
Metal CatalysisChiral Ligands (e.g., BOX, DBFOX)A chiral metal complex catalyzes the asymmetric transformation.High turnover and enantioselectivity. nih.gov

Development of Difluoromethylation Reagents in Amino Acid Synthesis

The choice of reagent is critical for the successful introduction of the difluoromethyl group. The ideal reagent should be accessible, stable, and reactive under mild conditions. Research has led to the development of several effective difluoromethylating agents suitable for amino acid synthesis.

Fluoroform (CHF3) is an abundant and inexpensive industrial byproduct, making it a highly attractive, atom-economical reagent for difluoromethylation. rsc.orgnii.ac.jp Despite its low reactivity, protocols have been developed to utilize it effectively. rsc.orgscientificupdate.comblogspot.com

A significant breakthrough has been the development of a continuous flow protocol for the direct Cα-difluoromethylation of protected α-amino acids using fluoroform. rsc.orgblogspot.com This gas-liquid continuous flow process allows the reaction to be performed with short reaction times (e.g., 20 minutes) and a minimal excess of reagents. blogspot.com The starting materials are readily derived from commercially available α-amino acid methyl esters, and the final products are obtained in high purity and yield after simple workup procedures. blogspot.com This method is particularly appealing for industrial applications due to its sustainability, efficiency, and the low cost of the difluoromethyl source. blogspot.com

Difluoromethyl phenyl sulfone (PhSO2CF2H) and its derivatives are versatile and widely used reagents for nucleophilic difluoromethylation. researchgate.netcas.cn The phenylsulfonyl group activates the C-H bond of the difluoromethyl moiety, facilitating deprotonation to generate a nucleophilic (phenylsulfonyl)difluoromethyl anion. This anion can then react with various electrophiles, including imines derived from amino acid precursors. researchgate.net

These sulfone-based reagents have been instrumental in the diastereoselective synthesis of α-difluoromethyl amines from N-tert-butylsulfinyl ketimines. nih.gov The (phenylsulfonyl)difluoromethyl group is a versatile building block that can be transformed into other fluorinated functionalities, adding to its synthetic utility. researchgate.net Another related reagent, difluoromethyl 2-pyridyl sulfone, has also been developed and demonstrates new reactivity in nickel-catalyzed cross-coupling reactions. researchgate.net A zinc-based reagent, Zn(SO2CF2H)2, has also been developed for the direct difluoromethylation of organic substrates via a radical process. nih.gov

Table 3: Comparison of Difluoromethylation Reagents

ReagentFormulaSource TypeKey FeaturesRef
FluoroformCHF3GasAtom-economical, inexpensive; suitable for continuous flow processes. rsc.orgblogspot.com
Difluoromethyl Phenyl SulfoneC6H5SO2CF2HSolidGenerates a stable nucleophile; widely used in stereoselective synthesis. researchgate.netcas.cn
Zinc DifluoromethanesulfinateZn(SO2CF2H)2SolidRadical difluoromethylation; mild, scalable, and chemoselective. nih.gov

Convergent and Divergent Synthetic Routes for this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Convergent and divergent strategies are employed to efficiently generate libraries of these modified amino acids. A convergent synthesis involves preparing different fragments of the target molecule separately before coupling them in a late stage, while a divergent synthesis starts from a common intermediate that is elaborated into multiple distinct products.

A potential convergent route to this compound analogs could involve the stereoselective synthesis of a difluoromethylated amino acid core, followed by its coupling to a suitably functionalized side chain. For example, an enantioselective synthesis of L-α-(2′Z-fluoro)vinyllysine, an analog, was achieved by alkylating a chiral vinylglycine derivative with a pre-functionalized four-carbon side-chain electrophile. nih.gov This approach allows for modularity, where different side chains could be introduced to create a variety of lysine (B10760008) analogs.

Divergent strategies can be envisioned starting from a common precursor. For instance, a protected form of 2-(difluoromethyl)glutamate could serve as a versatile intermediate. The γ-carboxyl group could be subjected to various transformations—such as reduction to an alcohol, conversion to an amine, or chain extension—to generate a range of side chains, thereby producing a library of this compound analogs with varying side-chain lengths and functionalities. The synthesis of conformationally constrained lysine analogs, while not involving difluoromethylation directly, illustrates the power of using common starting materials like 4-hydroxy proline to build complex and diverse structures. nih.gov

Purification and Characterization Techniques in Synthetic Organic Chemistry for this compound Precursors and Products

The purification and characterization of this compound and its synthetic intermediates rely on a suite of standard and specialized analytical techniques. The choice of method is often dictated by the nature of the protecting groups used during the synthesis and the physical properties of the compound of interest.

Purification Methodologies

Purification is a critical step to remove unreacted starting materials, reagents, and byproducts. For precursors of this compound, which are often protected at the α- and ε-amino groups (e.g., with Boc, Cbz, or Fmoc groups), and at the carboxyl group (e.g., as a methyl or ethyl ester), standard organic chemistry purification techniques are highly effective.

Column Chromatography: This is the most common technique for purifying protected precursors. nih.gov Silica gel is the typical stationary phase, and the mobile phase is a mixture of non-polar and polar solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727). The polarity of the solvent system is optimized to achieve clear separation of the desired compound from impurities.

Recrystallization: For solid, crystalline precursors, recrystallization is an effective method to achieve high purity. mdpi.com The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to allow the formation of pure crystals, leaving impurities behind in the solvent.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for both the purification and analysis of the final deprotected this compound, as well as its protected precursors. nih.gov Due to the unique properties conferred by fluorine, specialized columns may be employed for better separation of fluorinated from non-fluorinated compounds. nih.gov For instance, using fluorocarbon columns with hydrocarbon eluents or hydrocarbon columns with fluorocarbon eluents can enhance separation based on the fluorophilicity of the analyte. nih.gov

Characterization Techniques

Once purified, the identity and purity of the precursors and the final this compound product must be confirmed. This is accomplished through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of this compound and its intermediates. Three types of NMR spectra are particularly important:

¹H NMR: This spectrum provides information about the hydrogen atoms in the molecule. The difluoromethyl group (-CHF₂) typically appears as a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms. The chemical shift and multiplicity of the other protons in the lysine backbone can be compared to standard lysine to confirm the structure. bmrb.io

¹³C NMR: This technique provides information about the carbon skeleton. The carbon of the difluoromethyl group shows a distinct signal, which is split into a triplet by the two attached fluorine atoms (¹JCF coupling). nsf.gov

¹⁹F NMR: As a 100% naturally abundant spin-½ nucleus, ¹⁹F NMR is highly sensitive and provides a clear diagnostic signal for the presence of the difluoromethyl group. biophysics.org The spectrum typically shows a doublet corresponding to the two equivalent fluorine atoms, split by the proton of the -CHF₂ group.

The table below compares typical NMR chemical shifts for L-lysine with expected shifts for this compound, illustrating the influence of the electron-withdrawing difluoromethyl group.

Atom L-Lysine (¹H δ ppm) bmrb.ioThis compound (Expected ¹H δ ppm) L-Lysine (¹³C δ ppm) bmrb.ioThis compound (Expected ¹³C δ ppm)
Hα (C2-H)3.75N/A (quaternary carbon)57.19~65-75 (quart)
Hβ (C3-H₂)1.90~2.0-2.232.63~30-33
Hγ (C4-H₂)1.47~1.5-1.724.15~22-25
Hδ (C5-H₂)1.72~1.8-2.029.14~27-30
Hε (C6-H₂)3.01~3.1-3.341.75~40-43
Cα (C2)N/AN/A57.19~65-75
C=O (C1)N/AN/A177.48~170-175
CHF₂N/A~5.5-6.5 (t)N/A~110-120 (t)

Note: Expected values are estimates based on typical shifts for α-difluoromethyl amino acids. 't' denotes a triplet. The C2 carbon in this compound is quaternary and has no attached proton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For this compound, the molecular ion peak would correspond to its calculated exact mass of 196.1023 g/mol . nih.gov Fragmentation analysis can help confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. In the precursors, characteristic absorptions for protecting groups like carbamates (C=O stretch around 1700 cm⁻¹) are monitored. In the final product, the presence of amine (N-H stretch around 3300-3500 cm⁻¹) and carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and C=O stretch around 1710 cm⁻¹) groups can be confirmed. mdpi.com

The combination of these purification and characterization techniques ensures that synthetic intermediates and the final this compound product are obtained with high purity and that their chemical structures are unequivocally confirmed.

Enzymatic Interactions and Mechanisms of Action of 2 Difluoromethyl Lysine

Stereochemical Determinants of Enzyme Inactivation by 2-(Difluoromethyl)lysine Enantiomers

The stereochemistry of enzyme inhibitors plays a crucial role in their interaction with the target enzyme's active site. Enzymes are chiral molecules and typically exhibit a high degree of stereospecificity. It is expected that lysine (B10760008) decarboxylase will preferentially bind to the L-enantiomer of this compound (L-DFML), as L-lysine is the natural substrate. google.com

Studies with other fluorinated lysine analogs have demonstrated the profound impact of stereochemistry on the outcome of the enzyme-inhibitor interaction. For example, in the case of α-(2′Z-fluoro)vinyllysine, the L-antipode acts as a time-dependent inactivator of lysine decarboxylase, whereas the D-antipode behaves as a substrate, being turned over to α-(2′Z-fluoro)vinylcadaverine without inactivating the enzyme. researchgate.net This highlights the precise stereochemical requirements for the inactivation mechanism to proceed.

Broader Implications for Difluoromethyl Moiety as a Warhead in Enzyme Inhibition

The difluoromethyl group (-CHF2) has emerged as a valuable "warhead" in the design of enzyme inhibitors, particularly for those targeting pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes and proteases. unimi.it The presence of the two fluorine atoms enhances the electrophilicity of an adjacent carbonyl group, making it more susceptible to nucleophilic attack by catalytic residues in the enzyme's active site. unimi.it

This strategy has been successfully employed in the development of inhibitors for a range of enzymes. For example, α-difluoromethylornithine (DFMO) is a well-known irreversible inhibitor of ornithine decarboxylase. researchgate.net The mechanism of DFMO involves PLP-assisted decarboxylation and elimination of fluoride (B91410) to generate a reactive Michael acceptor that is then attacked by a cysteine residue in the active site. nih.gov

The difluoromethyl ketone moiety has also been explored as a warhead for inhibiting cysteine proteases. unimi.itresearchgate.net These compounds can act as reversible covalent inhibitors by forming hemi(thio)ketal adducts with the catalytic cysteine residue. unimi.itmdpi.com The versatility of the difluoromethyl group is further demonstrated by its incorporation into various molecular scaffolds to create selective inhibitors for different enzyme classes. researchgate.netnih.govblogspot.com

Metabolic Pathway Interrogations Involving 2 Difluoromethyl Lysine

Integration of 2-(Difluoromethyl)lysine into Amino Acid Metabolic Networks

This compound is classified as a fluoroamino acid, a structural derivative of lysine (B10760008). nih.gov As a lysine analog, it can enter metabolic networks wherever lysine is a substrate. However, the presence of the electron-withdrawing difluoromethyl group at the α-carbon prevents it from being processed like a normal substrate. Instead, it often acts as an enzyme-activated irreversible inhibitor, also known as a "suicide substrate." google.comscispace.com The mechanism typically involves the formation of a Schiff base between the amino group of DFML and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of the target enzyme, leading to a cascade that permanently inactivates the enzyme. google.com This property makes DFML a highly selective tool for studying the physiological roles of specific lysine-dependent enzymes.

Impact on Lysine Biosynthesis Pathways in Prokaryotic and Eukaryotic Systems

Living organisms utilize two distinct pathways for the de novo biosynthesis of lysine: the diaminopimelic acid (DAP) pathway, found primarily in prokaryotes and plants, and the α-aminoadipic acid (AAA) pathway, which operates in yeast, fungi, and euglenids. wikipedia.orgwikipedia.org this compound has been shown to exert significant inhibitory effects on key enzymes in both of these foundational pathways.

The DAP pathway, which starts from aspartate, has several variations but culminates in the formation of meso-diaminopimelic acid, the direct precursor to lysine. wikipedia.org A key enzyme in certain bacterial variations of this pathway, and also a component of lysine catabolism in some bacteria, is lysine decarboxylase (LDC). This enzyme converts lysine to cadaverine (B124047). nih.govnih.gov

Research has demonstrated that this compound is a potent and specific irreversible inhibitor of lysine decarboxylase. nih.gov Studies on bacteria such as Mycoplasma dispar and Selenomonas ruminantium have confirmed this inhibitory action. google.comnih.gov The inhibition is highly selective; related analogs like difluoromethylornithine (DFMO) and difluoromethylarginine (DFMA) show no effect on LDC activity. nih.gov The irreversible nature of the inhibition was confirmed by the inability of extensive dialysis to restore enzyme function after exposure to DFML. nih.gov This targeted inactivation of LDC by DFML highlights its utility in studying the role of this enzyme in bacterial physiology, such as cell growth and peptidoglycan synthesis. nih.govresearchgate.net

Table 1: Key Enzymes of a Diaminopimelate (DAP) Pathway Variant and the Action of this compound

EnzymeAbbreviationFunction in PathwayInteraction with this compoundReference
AspartokinaseAKPhosphorylates AspartateNot reported wikipedia.org
Aspartate-semialdehyde DehydrogenaseasdReduces Aspartyl-phosphateNot reported wikipedia.org
Dihydrodipicolinate SynthaseDHDPSCondenses Pyruvate and Aspartate-semialdehydeNot reported gla.ac.uk
Dihydrodipicolinate ReductaseDHDPRReduces DihydrodipicolinateNot reported gla.ac.uk
Diaminopimelate DecarboxylaseDAPDCDecarboxylates meso-DAP to L-lysineNot reported wikipedia.org
Lysine DecarboxylaseLDCDecarboxylates Lysine to Cadaverine (in some bacteria)Potent, irreversible inhibitor google.comnih.gov

The α-aminoadipic acid (AAA) pathway is the primary route for lysine biosynthesis in higher fungi and yeast. wikipedia.org It begins with the condensation of acetyl-CoA and α-ketoglutarate, a reaction catalyzed by homocitrate synthase (HCS). researchgate.net This initial step is a critical regulatory point in the pathway.

Remarkably, this compound has been identified as a potent and specific inhibitor of HCS, demonstrating its interference at the very beginning of the AAA pathway. In the pathogenic yeast Candida albicans, which possesses two HCS isoforms (CaLys21p and CaLys22p), DL-α-difluoromethyllysine was found to strongly inhibit the His6CaLys22p isoform with an IC50 value of 32 ± 3 µM. researchgate.net In stark contrast, the His6CaLys21p isoform was not inhibited at all. researchgate.net This differential sensitivity underscores the distinct roles these two isoenzymes may play in fungal lysine biosynthesis and reveals DFML as a precise molecular probe to dissect their functions. researchgate.net

Table 2: Key Enzymes of the α-Aminoadipic Acid (AAA) Pathway and the Action of this compound

EnzymeAbbreviationFunction in PathwayInteraction with this compoundReference
Homocitrate SynthaseHCSCondenses Acetyl-CoA and α-KetoglutaratePotent inhibitor of the CaLys22p isoform in C. albicans researchgate.net
HomoaconitaseIsomerizes Homocitrate to HomoisocitrateNot reported nih.gov
Homoisocitrate DehydrogenaseOxidatively decarboxylates HomoisocitrateNot reported wikipedia.org
Aminoadipate AminotransferaseTransaminates α-Ketoadipate to α-AminoadipateNot reported wikipedia.org
Aminoadipate ReductaseReduces α-Aminoadipate to a semialdehydeNot reported wikipedia.org
Saccharopine Dehydrogenase (NADP+)Condenses the semialdehyde with Glutamate to form SaccharopineNot reported wikipedia.org
Saccharopine Dehydrogenase (NAD+)Cleaves Saccharopine to L-lysine and α-KetoglutarateNot reported wikipedia.org

Modulation of Lysine Catabolic Routes by this compound

In mammals and plants, lysine is an essential amino acid that cannot be synthesized de novo and must be obtained from the diet. wikipedia.org Its degradation occurs primarily through two routes: the saccharopine pathway, which is predominant in most tissues, and the pipecolic acid pathway, which is significant in the brain. mhmedical.commdpi.com Both pathways converge to produce α-aminoadipic semialdehyde. mhmedical.com

The saccharopine pathway is the main route for lysine breakdown in most organisms. wikipedia.org The initial and rate-limiting step is catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), also known as α-aminoadipic semialdehyde synthase (AASS). mhmedical.comnih.gov The LKR domain condenses lysine with α-ketoglutarate to form saccharopine. nih.gov

While there is no direct experimental data on the effect of this compound on the saccharopine pathway enzymes, its structural similarity to lysine makes the initial enzyme, LKR, a plausible target. It is conceivable that DFML could act as a competitive inhibitor, binding to the active site of LKR but being unable to undergo the reductive condensation reaction. This would effectively block the entry of lysine into its primary catabolic route. Further research is required to validate this hypothesis and determine the kinetic parameters of such an interaction.

Table 3: Key Enzymes of the Saccharopine Catabolic Pathway

EnzymeAbbreviationFunction in PathwayPotential Interaction with this compoundReference
Lysine-Ketoglutarate ReductaseLKRCondenses Lysine and α-Ketoglutarate to SaccharopinePotential for competitive inhibition (Hypothesized) mhmedical.comnih.gov
Saccharopine DehydrogenaseSDHHydrolyzes Saccharopine to α-Aminoadipic Semialdehyde and GlutamateUnlikely direct target mhmedical.comnih.gov
α-Aminoadipic Semialdehyde DehydrogenaseAASADHOxidizes α-Aminoadipic Semialdehyde to α-AminoadipateUnlikely direct target nih.gov

The pipecolic acid pathway represents an alternative route for lysine catabolism, particularly active in the mammalian brain. mdpi.com This pathway can proceed through several enzymatic steps, often initiated by a lysine transaminase or oxidase, leading to the formation of pipecolic acid, which is then further metabolized. nih.govnih.gov In some organisms, pipecolic acid can also be converted back into lysine. nih.gov

As with the saccharopine pathway, the direct effects of this compound on the enzymes of the pipecolic acid pathway have not been documented. The initial enzymes that recognize and bind lysine are the most probable points of interaction. If the pathway is initiated by a lysine transaminase, DFML could potentially act as an inhibitor, given that many transaminases are PLP-dependent enzymes susceptible to inhibition by substrate analogs. Similarly, a lysine oxidase could be a target. The potential for DFML to modulate this pathway warrants investigation, especially considering the role of pipecolic acid and its derivatives in neurological function and plant immune responses. frontiersin.orgnih.gov

Table 4: Overview of the Pipecolic Acid Pathway for Lysine Catabolism

Key StepEnzyme Class (Example)FunctionPotential Interaction with this compoundReference
Initial ConversionLysine Transaminase / Lysine OxidaseConverts Lysine to an intermediate (e.g., α-keto-ε-aminocaproate)Potential for inhibition (Hypothesized) mdpi.comnih.gov
CyclizationSpontaneous or EnzymaticForms cyclic intermediates (e.g., Δ1-piperideine-2-carboxylate)Unlikely direct target mdpi.com
ReductionReductaseForms L-Pipecolic AcidUnlikely direct target frontiersin.org
OxidationPipecolate OxidaseConverts Pipecolic Acid to α-Aminoadipic SemialdehydeUnlikely direct target nih.gov

Effects on Polyamine Biosynthesis through Related Difluoromethylated Compounds (e.g., DFMO)

The study of metabolic pathways often employs substrate analogs to inhibit specific enzymes and elucidate their roles. Difluoromethylated compounds have proven to be particularly effective as enzyme-activated irreversible inhibitors. researchgate.net A prominent example in the context of polyamine biosynthesis is Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO). wikipedia.org

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for cellular processes like proliferation, differentiation, and growth. researchgate.net The biosynthesis of these compounds is tightly regulated, with the conversion of ornithine to putrescine by the enzyme ornithine decarboxylase (ODC) serving as the first and rate-limiting step. semanticscholar.org Because of their critical role in cell division, the polyamine pathway and ODC, in particular, have been targets for therapeutic intervention. wikipedia.orgdrugbank.com

DFMO was specifically designed as a "suicide inhibitor" of ODC. wikipedia.org Its mechanism of action involves entering the active site of ODC, where it is recognized as a substrate analog of ornithine. The enzyme initiates its catalytic decarboxylation process on DFMO. However, the presence of the difluoromethyl group allows the resulting intermediate to covalently bind to a cysteine residue (Cys-360) within the active site, leading to the irreversible inactivation of the enzyme. wikipedia.org This inactivation blocks the production of putrescine, which in turn leads to the depletion of downstream polyamines, spermidine and spermine. semanticscholar.org The reduction in intracellular polyamine levels has been shown to inhibit cell proliferation in various models, including cancer cells. researchgate.netsemanticscholar.org

Research in models of Snyder–Robinson syndrome (SRS), a condition involving altered polyamine metabolism, demonstrates the specific effects of DFMO. Treatment of patient-derived cells with DFMO resulted in a dose-dependent reduction in spermidine levels and a correction of the aberrant spermidine-to-spermine ratio, highlighting the compound's direct impact on the polyamine pathway. embopress.org

Table 1: Effect of DFMO on Intracellular Polyamine Ratios in Snyder-Robinson Syndrome (SRS) Patient-Derived Cells Data extracted from a study on lymphoblastoid cell lines, showing the corrective effect of DFMO on the spermidine (SPD) to spermine (SPM) ratio after treatment. embopress.org

DFMO Concentration (µM) Relative SPD/SPM Ratio (SRS Cells)
0 (Untreated) 1.00
10 0.85
50 0.62
100 0.45
500 0.28
1000 0.20
Wild-Type (Control) 0.15

Assessment of this compound as a Metabolite Analog

A metabolite analog is a compound with a chemical structure similar to a natural metabolite, allowing it to interact with enzymes or cellular pathways that recognize the original molecule. The introduction of fluorine-containing functional groups, such as the difluoromethyl group (-CF2H), is a well-established strategy in medicinal chemistry to create potent and selective enzyme inhibitors. researchgate.netrsc.org The unique electronic properties of the difluoromethyl group can alter the reactivity and binding affinity of a molecule, often transforming it from a simple substrate into an inhibitor. researchgate.net

This compound is a structural derivative of the essential amino acid L-lysine, where the alpha-hydrogen has been replaced by a difluoromethyl group. ebi.ac.uknih.gov Based on this structural similarity, this compound is hypothesized to function as a metabolite analog of lysine. It could potentially interact with a variety of enzymes that utilize lysine as a substrate. These include enzymes involved in lysine degradation, which primarily proceeds via the saccharopine and pipecolic acid pathways in mammals, or enzymes like lysine decarboxylase which converts lysine to cadaverine. researchgate.net

As an analog, this compound could act as a competitive inhibitor, binding to the active site of a lysine-dependent enzyme without undergoing a reaction, thereby blocking access for the natural substrate. Alternatively, similar to DFMO, it could function as an enzyme-activated irreversible inhibitor if the enzyme initiates a catalytic process that results in the formation of a reactive species that covalently modifies the enzyme.

However, while the theoretical basis for its function as a lysine analog is strong, detailed experimental studies specifically investigating the biochemical effects of this compound are not widely available in the scientific literature. An early study on bacteria noted that a related difluoromethyl analog of diaminopimelic acid, a lysine precursor in prokaryotes, did not inhibit the growth of E. coli. semanticscholar.org Further research is needed to determine if this compound can effectively inhibit mammalian enzymes involved in lysine metabolism or be utilized in other biological processes in place of lysine.

Table 2: Comparison of Physicochemical Properties: Lysine vs. This compound This table provides a comparison of the parent amino acid and its difluoromethylated analog based on computed data. nih.gov

Property L-Lysine This compound
IUPAC Name (2S)-2,6-diaminohexanoic acid (2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid
Molecular Formula C6H14N2O2 C7H14F2N2O2
Molar Mass (g/mol) 146.19 196.20
Topological Polar Surface Area (Ų) 89.3 89.3
Hydrogen Bond Donor Count 3 3
Hydrogen Bond Acceptor Count 4 4

Applications of 2 Difluoromethyl Lysine in Biological Research Tools

Development of 2-(Difluoromethyl)lysine as a Chemical Probe for Enzyme Activity

This compound serves as a valuable scaffold for creating chemical probes designed to investigate enzyme function. The difluoromethyl group can act as a reactive moiety that forms a stable, covalent bond with nucleophilic residues in an enzyme's active site, enabling activity-based profiling.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within complex biological mixtures. wikipedia.orgnih.govnih.gov These probes typically consist of a reactive group, or "warhead," that covalently modifies the active site of a specific enzyme class, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govmtoz-biolabs.com A key advantage of ABPP is its ability to directly measure enzyme activity, unlike traditional methods that measure protein or mRNA abundance, which may not correlate with functional status. wikipedia.org

Difluoromethylated compounds are employed in the design of these activity-based probes (ABPs). The difluoromethyl group can function as a precursor to a reactive intermediate, such as an o-quinone methide, upon enzymatic activation. biorxiv.org This intermediate can then form a covalent bond with proteins. biorxiv.org In the development of probes for hydrolases, for example, the stability and reactivity of the fluoromethyl group are critical. While monofluoromethyl groups can be more reactive, they often suffer from poor stability in aqueous solutions. biorxiv.org Probes containing a difluoromethyl group, such as BG-FITC-2F, have been synthesized and evaluated, though in some contexts, the adducts formed may be less stable than those from their monofluoromethyl counterparts. biorxiv.org The design of these probes is a cornerstone of the ABPP workflow, allowing for the selective labeling and subsequent analysis of active enzymes. nih.gov

The study of lysine (B10760008) reactivity across the entire proteome has been significantly advanced by chemical proteomics. nih.govnih.gov These studies aim to map all the "ligandable" lysines, which can be targeted by small molecules to modulate protein function. nih.govproteomexchange.org A wide array of aminophilic (lysine-reactive) electrophiles are profiled to understand their interaction patterns with thousands of lysine residues in human proteins. nih.govnih.gov

These electrophiles exhibit diverse reactivity profiles, from highly selective interactions with only a few lysines to very broad engagement across the proteome. nih.govnih.gov This broad profiling helps create an atlas of lysine-reactive chemistry, supporting the potential of covalent chemistry to target functional lysines. nih.govproteomexchange.org The data generated from these proteome-wide studies are crucial for developing more selective chemical probes and covalent inhibitors. By understanding the baseline reactivity of different electrophilic groups, researchers can better design molecules like this compound-based probes to achieve desired target engagement while minimizing off-target effects. This approach has been used to map ligandable lysines in various human cell types, including primary immune cells, and to perturb diverse biochemical functions through site-selective modification. nih.govnih.gov

Utilization in Investigating Lysine Post-Translational Modifications (PTMs)

This compound is a valuable tool for studying the complex world of lysine post-translational modifications (PTMs), which are critical for regulating protein function, localization, and interaction.

Lysine acetylation is a dynamic and reversible PTM that plays a crucial role in regulating gene transcription and diverse cellular functions. nih.govfrontiersin.org This process is controlled by the balance of activity between lysine acetyltransferases (KATs), which add an acetyl group from acetyl-CoA, and lysine deacetylases (HDACs and Sirtuins), which remove it. nih.govacs.org The study of acetylation dynamics is challenging because the modification can be rapidly reversed by deacetylases present in cell lysates. acs.org

Chemical tools are essential for dissecting these pathways. While not a direct mimic of an acetylated lysine, this compound can be used in the broader context of developing inhibitors or probes for the enzymes that regulate acetylation. For instance, photoactivatable probes have been developed to study proteins that target ε-N-acyllysine PTMs. acs.org The development of specific inhibitors and probes for KATs and HDACs allows researchers to perturb the acetylation-deacetylation cycle and observe the functional consequences, providing a framework for exploring the role of lysine acetylation in both normal physiology and disease. nih.gov

Histone lysine methyltransferases (KMTs) are key epigenetic regulators that catalyze the methylation of lysine residues on histone tails, thereby controlling gene expression. nih.govnih.govmdpi.com The aberrant activity of KMTs, such as the H3K27 methyltransferase EZH2 or the H3K9 methyltransferases G9a and GLP, is linked to various diseases. nih.govnih.gov Consequently, there is significant interest in developing potent and selective inhibitors of these enzymes to serve as chemical probes for biological research and as potential therapeutics. nih.govnih.gov

Small molecule inhibitors are crucial tools for interrogating the function of KMTs. Research has led to the discovery of potent, cell-active inhibitors for enzymes like EZH2 and SETD7. nih.govrndsystems.com These chemical probes allow for the detailed investigation of the biological roles of specific KMTs. For example, the development of UNC0642, a selective in vivo chemical probe for G9a and GLP, enabled studies in animal models. nih.gov The table below summarizes examples of KMT inhibitors and their targets, illustrating the types of tools used to study this class of enzymes. The principles behind developing these inhibitors, which often target the S-(5'-adenosyl)-l-methionine (SAM) cofactor binding site, can inform the design of probes based on other scaffolds, including modified amino acids like this compound.

Compound/ProbeTarget Enzyme(s)IC₅₀SelectivityReference
(R)-PFI 2 SETD72 nM>1000-fold over 18 other methyltransferases rndsystems.com
GSK343 EZH24 nM (for EZH2 wild-type)>1000-fold over other HMTs nih.gov
UNC0642 G9a / GLP<10 nM / 20 nM>100-fold over other HMTs nih.gov

This compound as a Tool for Studying Microbial Metabolism and Growth Inhibition (non-pathogenic, non-clinical)

The biosynthesis of essential amino acids in microbes involves pathways and enzymes that are often absent in mammals, making them attractive targets for developing selective inhibitors. nih.gov this compound has proven to be an effective tool for studying these microbial pathways, particularly those involving lysine metabolism.

A key application is the inhibition of lysine decarboxylase, an enzyme that converts lysine to cadaverine (B124047). nih.govgoogle.com In a study on the non-pathogenic microbe Mycoplasma dispar, DL-α-Difluoromethyllysine was identified as a potent and irreversible inhibitor of this enzyme. nih.gov The inhibition was specific, as related enzymes were not affected. nih.gov This targeted inhibition had a direct impact on the organism's viability, as summarized in the table below.

OrganismCompoundTarget EnzymeEffectReversibilityReference
Mycoplasma disparDL-α-Difluoromethyllysine (1 mM)Lysine DecarboxylaseComplete growth inhibitionReversible by adding cadaverine (1 mM) nih.gov

This study demonstrates how this compound can be used to block a specific metabolic step, leading to growth arrest. nih.gov The ability to reverse this inhibition by supplying the downstream product, cadaverine, confirms the specific mechanism of action and highlights the compound's utility as a tool to probe the importance of the lysine decarboxylation pathway for microbial survival. nih.gov Such inhibitors are valuable for dissecting microbial metabolic networks and identifying potential targets for future antimicrobial strategies. nih.govmdpi.com

Applications in Non-Human Biological Systems for Mechanistic Elucidation (e.g., in vitro enzyme assays, non-human in vivo models)

This compound (DFML) serves as a critical tool in biochemical and microbiological research for the mechanistic elucidation of enzyme function, particularly lysine decarboxylase (LDC). Its application in in vitro enzyme assays and non-human biological systems has been pivotal in understanding the role of this enzyme and its metabolic product, cadaverine.

The mechanism of action for DFML is that of an enzyme-activated, irreversible inhibitor, often termed a "suicide inhibitor". google.com This process begins with the formation of a Schiff base between the amino group of DFML and the enzyme's pyridoxal (B1214274) phosphate (B84403) cofactor at the active site. google.com Following this, the enzyme proceeds with its catalytic cycle, leading to decarboxylation and the elimination of the fluorine atoms. google.com This sequence generates a highly reactive Michael acceptor that is then alkylated by a nucleophilic residue within or near the enzyme's active site, resulting in a stable, irreversible covalent bond with the enzyme. google.com

Studies on various non-human biological systems have utilized DFML to probe the function of LDC. In the bacterium Selenomonas ruminantium, which possesses an LDC capable of decarboxylating both L-lysine and L-ornithine, cadaverine synthesis was completely blocked by DFML. nih.gov This inhibition led to growth arrest, highlighting the essential role of cadaverine in forming the peptidoglycan necessary for normal cell growth in this organism. nih.gov Similarly, in cultures of Mycoplasma dispar, 1 mM DFML was sufficient to completely halt cell growth when introduced at the start of the culture period. nih.gov The specific role of LDC inhibition in this outcome was confirmed by the observation that the addition of 1 mM cadaverine, the product of the LDC reaction, reversed the growth-inhibiting effects of DFML. nih.gov

The following table summarizes key research findings from the application of this compound in in vitro and non-human biological systems.

Biological System/Enzyme SourceType of StudyKey FindingsReference
Mycoplasma dispar (extract)In vitro enzyme assayPotent, specific, and irreversible inhibition of lysine decarboxylase. nih.gov
Mycoplasma disparNon-human biological system1 mM DFML completely inhibited cell growth; effect was reversed by 1 mM cadaverine. nih.gov
Selenomonas ruminantiumIn vitro enzyme assayConcentrations of 0.1 to 1 mM DFML resulted in complete inhibition of lysine decarboxylase activity. google.com
Selenomonas ruminantiumNon-human biological systemDFML competitively inhibited LDC activity towards both L-lysine and L-ornithine, preventing cadaverine synthesis and inhibiting growth. nih.govnih.gov

Analytical Methodologies for Research on 2 Difluoromethyl Lysine

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of amino acids and their derivatives, providing the means to separate these compounds from complex matrices for subsequent quantification and identification. mpg.de The choice of chromatographic method depends on the specific requirements of the analysis, such as the need for high sensitivity, resolution of enantiomers, or profiling of multiple amino acids simultaneously.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, which, with the exception of aromatic amino acids, lack a strong native chromophore for UV detection. nih.gov To overcome this, pre-column or post-column derivatization is employed to attach a UV-active or fluorescent tag to the amino group(s) of 2-(difluoromethyl)lysine. This process significantly enhances detection sensitivity and selectivity. nih.gov

Reversed-phase HPLC is the most common mode used for separating these derivatives. mdpi.comnih.gov The separation is based on the differential partitioning of the derivatized analytes between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of multiple amino acid derivatives within a reasonable timeframe. nih.govnih.gov

Research Findings: Method development for lysine (B10760008) and its analogs often focuses on optimizing the derivatization reaction and the chromatographic conditions to achieve baseline separation from other amino acids and matrix components. nih.gov For instance, a method using dansyl chloride derivatization followed by fluorescence detection was optimized to reduce the total run time from 60 to 22 minutes while maintaining excellent separation and achieving detection limits below 1.24 µM. nih.govmdpi.com The stability of the derivatives is a crucial factor; dansyl chloride derivatives are noted for their good stability compared to those formed with agents like o-phthalaldehyde (B127526) (OPA). mdpi.com

For fluorinated amino acids specifically, derivatization reagents that are themselves fluorinated can be used. Reagents such as 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) have been successfully used for the derivatization of free amino acids prior to HPLC analysis. researchgate.netresearchgate.net This approach could be particularly advantageous for creating derivatives of this compound with unique chromatographic and detection properties.

The table below summarizes common derivatization agents used in the HPLC analysis of amino acids, which are applicable to this compound.

Table 1: Common Derivatization Reagents for HPLC Analysis of Amino Acids

Derivatization Reagent Detection Method Key Features
Dansyl chloride Fluorescence, UV Forms stable derivatives; widely used. mdpi.com
o-Phthalaldehyde (OPA) Fluorescence Fast reaction with primary amines; requires a thiol co-reagent. nih.govacs.org
9-fluorenylmethyl-chloroformate (FMOC-Cl) Fluorescence, UV Reacts with both primary and secondary amines. nih.gov
Phenyl isothiocyanate (PITC) UV Forms phenylthiocarbamyl (PTC) derivatives. nih.gov
Diethylethoxymethylenemalonate (DEEMM) UV Allows for quantification with UV detection at 280 nm. nih.gov

Gas-Liquid Chromatography (GLC) in Amino Acid Analysis

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is another powerful technique for amino acid analysis. It requires the conversion of the non-volatile amino acids into volatile derivatives before they can be analyzed. This derivatization process typically involves esterification of the carboxyl group followed by acylation of the amino groups.

Research Findings: GLC has been successfully applied to the quantitative determination of multiple amino acids in protein hydrolysates. nih.gov The method allows for the separation of derivatized amino acids based on their boiling points and interactions with the stationary phase coated on the inside of the capillary column. Chiral stationary phases, such as Chirasil-Val, have been used in GLC to resolve the enantiomers of various α-substituted lysine analogs, a technique directly applicable to separating the stereoisomers of this compound. acs.org While highly effective, the multi-step derivatization required for GLC can be more complex and time-consuming compared to some HPLC methods. nih.gov

Ion-Exchange Chromatography (IEC) for Amino Acid Profiles

Ion-Exchange Chromatography (IEC) is a classic and robust method for separating amino acids based on their net charge. aquaenergyexpo.com Amino acids are amphoteric molecules, meaning their charge state is dependent on the pH of the surrounding solution. jmb.or.kr In IEC, a stationary phase consisting of a resin with fixed charged groups (either anionic or cationic) is used.

For the analysis of basic amino acids like lysine and its derivatives, a cation-exchange resin is typically employed. jmb.or.kreuropa.eu The separation process involves several key steps:

Loading: The sample is loaded onto the column at a low pH, where the amino acids carry a net positive charge and bind to the negatively charged resin.

Elution: The bound amino acids are then eluted by increasing the pH and/or the ionic strength of the mobile phase (the eluent). aquaenergyexpo.com This change in the eluent causes the amino acids to lose their positive charge or be displaced by competing ions, allowing them to travel through the column at different rates.

Detection: As amino acids elute from the column, they are typically derivatized post-column with a reagent like ninhydrin (B49086) (which reacts to form a colored product detected at 570 nm and 440 nm) or o-phthalaldehyde (OPA) for fluorescence detection. europa.eueuropa.eu

Research Findings: IEC is a well-established, reliable method for obtaining complete amino acid profiles from complex mixtures like feedstuffs, and it is recognized as a standard method by regulatory bodies. europa.eueuropa.eu Studies on lysine have shown that its ionic form, and thus its binding affinity to the resin, is highly pH-dependent. At a pH below 2, lysine exists primarily as a divalent cation (Lys²⁺), while at a pH between 3 and 8, it is predominantly a monovalent cation (Lys⁺). jmb.or.kr This property is exploited to optimize both the binding and elution steps. The introduction of a difluoromethyl group at the alpha-position of lysine would influence its pKa values, but the fundamental principles of IEC separation based on the charges of the amino and carboxyl groups would still apply.

Table 2: Typical Parameters for Ion-Exchange Chromatography of Lysine

Parameter Description
Stationary Phase Strongly acidic cation-exchange resin (e.g., sulfone-type). jmb.or.kr
Mobile Phase (Eluent) Sodium citrate (B86180) buffers with increasing pH and/or ionic strength. europa.eueuropa.eu
Detection Post-column derivatization with ninhydrin (VIS detection) or OPA (fluorescence detection). europa.eueuropa.eu

| Application | Quantification of total and free lysine in complex matrices like feed and biological fluids. europa.eu |

Spectroscopic Methods for Structural and Mechanistic Insights

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for studying its interactions and reaction mechanisms at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for mechanistic studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would be standard for confirming its basic structure. However, the presence of fluorine atoms makes ¹⁹F NMR an exceptionally valuable tool.

The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, and its chemical shift is highly sensitive to the local electronic environment, spanning a range of over 300 ppm. nih.gov This sensitivity makes ¹⁹F NMR an ideal probe for studying subtle changes in molecular conformation, binding interactions, and enzymatic reaction mechanisms. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Research Findings: In the context of mechanistic studies, the ¹⁹F NMR signal of the difluoromethyl group in this compound would serve as a reporter. Changes in the chemical shift, coupling constants, or relaxation rates of the fluorine nuclei upon binding to a target enzyme could provide detailed information about the binding event. For example, protein-observed fluorine NMR (PrOF) experiments are used to monitor binding events and determine dissociation constants. beilstein-journals.org Furthermore, ¹⁹F NMR can be used to follow the progress of an enzymatic reaction in real-time if the fluorine signal of the substrate, any intermediates, and the product are distinct. beilstein-journals.org This would be critical for investigating this compound as a potential enzyme inhibitor, allowing researchers to observe the formation of any covalent adducts or transition-state analogs. The lack of endogenous fluorine signals in most biological systems ensures that the observed spectra are free from background interference. researchgate.net

Mass Spectrometry (MS) for Identification and Adduct Characterization

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of synthesized this compound and for identifying it in complex biological samples. researchgate.net When coupled with liquid chromatography (LC-MS), it provides a powerful platform for both separation and definitive identification. nih.gov

Tandem mass spectrometry (MS/MS) is particularly crucial for structural characterization. In MS/MS, a specific ion (the precursor ion) corresponding to the protonated this compound molecule is selected and then fragmented. The resulting fragment ions (product ions) produce a characteristic fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the parent molecule and to distinguish it from isomers.

Research Findings: MS and MS/MS are the definitive methods for characterizing adducts formed between a reactive compound and a protein. researchgate.net If this compound acts as an enzyme inhibitor by forming a covalent bond with an amino acid residue at the active site, MS is the primary tool for identifying this modification. The process involves digesting the inhibited protein with an enzyme like trypsin and then analyzing the resulting peptide mixture by LC-MS/MS. The mass spectrometer can identify peptides that have an increased mass corresponding to the addition of the inhibitor. The MS/MS spectrum of the modified peptide can then be used to pinpoint the exact amino acid residue that has been modified. nih.gov This approach is routinely used to identify lysine adducts and other protein modifications. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-(Trifluoromethyl)benzenethiol
2,4-dinitrofluorobenzene (DNFB)
2,5-dioxopyrrolidin-1-yl-2-(trifluoromethyl)benzoate
3,5-bis(trifluoromethyl)benzenethiol
6-aminoquinolyl-N hydroxyl succinimidyl carbamate
Acetonitrile
Alanine
Ammonia
Arginine
Aspartic acid
Cysteine
Dansyl chloride
Diethylethoxymethylenemalonate (DEEMM)
Ethanol
Glutamic acid
Glutamine
Glycine
Histidine
Hydrochloric acid
Hydroxyproline
Isoleucine
Leucine
Lysine
Methionine
Ninhydrin
Norleucine
o-Phthalaldehyde (OPA)
Ornithine
Phenyl isothiocyanate (PITC)
Phenylalanine
Proline
Serine
Taurine
Threonine
Tryptophan
Tyrosine
Valine
1-(9-fluorenyl)ethyl chloroformate (FLEC)
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT)
2-(trifluoromethyl)benzylthiol
3-(trifluoromethyl)benzylthiol
4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
4-imidazolidinone

Chiral Analysis for Enantiomeric Purity Determination

This compound possesses a chiral center at the α-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers (D- and L-forms). Biological activity, particularly enzyme inhibition, is often stereospecific, with one enantiomer being significantly more active than the other. google.comunl.edu Therefore, the ability to separate and quantify the individual enantiomers to determine the enantiomeric purity of a sample is crucial in research.

The primary analytical techniques for the chiral analysis of amino acids and their analogs, like DFML, are chromatographic and electrophoretic methods. researchgate.netchromatographytoday.com

High-Performance Liquid Chromatography (HPLC) is the most common approach and can be performed in two ways:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most straightforward method, where the enantiomers are separated on a column that contains a chiral selector immobilized on the stationary phase. chromatographytoday.com For amino acid analogs, macrocyclic glycopeptide phases (e.g., Chirobiotic T, R, TAG) and crown ether phases are particularly effective. nih.govchromatographyonline.com A study on the closely related compound eflornithine (B1671129) (α-difluoromethylornithine) successfully used a Chirobiotic R column with a mobile phase of methanol (B129727) and water containing acetic acid and triethylamine (B128534) to achieve separation. nih.gov

Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) reversed-phase column (e.g., C18). researchgate.net Common CDAs for amino acids include Marfey's reagent (FDAA), N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA), and o-phthalaldehyde (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine. nih.govresearchgate.netoup.comresearchgate.net

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. researchgate.netacs.org Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte. Common selectors for amino acids include cyclodextrins and their derivatives, chiral crown ethers, and chiral ligand-exchange complexes. acs.orgnih.govnih.govchromatographyonline.com

The successful application of these methods allows for the precise determination of enantiomeric purity, which is essential for correlating the specific structure of the L- or D-enantiomer of DFML with its biological activity. For example, a study on eflornithine reported achieving enantiomeric purities of 99.1% for the D-form and 95.7% for the L-form after preparative chiral chromatography. acs.org

Table 2: Overview of Analytical Techniques for Chiral Analysis of Amino Acid Analogs

TechniqueMethodologyStationary Phase / SelectorExample ApplicationReference
Chiral HPLCDirect SeparationChirobiotic R (Macrocyclic Glycopeptide)Separation of d- and l-eflornithine (B1674698) enantiomers. nih.gov
Chiral SFCDirect SeparationChiralpak IG (Polysaccharide derivative)Purity determination of d- and l-eflornithine after derivatization. acs.org
Reversed-Phase HPLCIndirect (Pre-column Derivatization)C18 or other achiral phaseSeparation of diastereomers formed with reagents like OPA/N-acetyl-L-cysteine or FDAA. nih.govresearchgate.netnih.gov
Capillary Electrophoresis (CE)Direct SeparationCyclodextrins, Crown Ethers, or Chiral Ligands in bufferEnantioseparation of underivatized amino acids. acs.orgnih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 Difluoromethyl Lysine Analogs

Systematic Modification of the 2-(Difluoromethyl)lysine Scaffold

Systematic modifications of the this compound scaffold are undertaken to probe the specific interactions between the inhibitor and its target enzyme. This involves altering various parts of the molecule, including the lysine (B10760008) side chain, the amino group, and the difluoromethyl group itself, to understand their contribution to binding and inhibition.

Key areas of modification include:

Altering the Lysine Side Chain: Modifications to the length and composition of the aliphatic side chain can influence how the molecule fits into the enzyme's active site.

Modifying the Amino Groups: The two amino groups in lysine are crucial for its chemical properties. Protecting or altering these groups can provide insights into their role in binding and catalysis.

Varying the Fluorine Substitution: Replacing the difluoromethyl group with a monofluoromethyl or trifluoromethyl group can significantly impact the compound's electronic properties and its mechanism of inhibition.

These systematic changes allow researchers to build a comprehensive picture of the structural requirements for potent and selective inhibition. For instance, studies on analogs of other enzyme inhibitors have demonstrated that even minor changes, such as the position of a fluorine atom, can dramatically alter inhibitory potency. tandfonline.com

Influence of Fluorine Substitution on Biological Activity and Selectivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. tandfonline.comresearchgate.netannualreviews.org The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. researchgate.net

In the context of enzyme inhibitors like this compound, fluorine substitution offers several advantages:

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the enzyme's active site, such as hydrogen bonds and dipole-dipole interactions, leading to tighter binding. tandfonline.comrroij.com

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450. annualreviews.org This can lead to a longer duration of action in the body.

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can affect the pKa of nearby functional groups, which can be critical for binding to the target enzyme. tandfonline.com

Mechanism-Based Inhibition: The difluoromethyl group can act as a "suicide substrate," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that irreversibly binds to the enzyme. annualreviews.org

The strategic placement of fluorine atoms is crucial for achieving the desired effects. For example, studies on other fluorinated inhibitors have shown that the position of fluorine substitution can dramatically influence binding affinity and selectivity. tandfonline.com

Table 1: Impact of Fluorine Substitution on Inhibitor Properties

Property Effect of Fluorination Reference
Binding Affinity Can be enhanced through favorable interactions. tandfonline.comrroij.com
Metabolic Stability Increased due to the strength of the C-F bond. annualreviews.org
Acidity/Basicity Can be altered, affecting enzyme-inhibitor interactions. tandfonline.com
Mechanism of Action Can enable mechanism-based or "suicide" inhibition. annualreviews.org

Design Principles for Enhanced Enzyme Inhibition and Specificity

The rational design of enzyme inhibitors is guided by several key principles aimed at maximizing potency and selectivity while minimizing off-target effects. 182.160.97nih.gov These principles are directly applicable to the development of analogs of this compound.

Core design strategies include:

Structure-Based Design: Utilizing the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or NMR spectroscopy, allows for the design of inhibitors that fit precisely into the active site. rroij.com This approach helps in identifying key interactions that can be exploited to enhance binding.

Mechanism-Based Design: This strategy focuses on creating inhibitors that are processed by the enzyme's catalytic machinery, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. researchgate.netnih.gov This often results in highly specific and potent inhibition.

Transition-State Analogs: Designing molecules that mimic the transition state of the enzymatic reaction can lead to extremely tight-binding inhibitors, as enzymes have the highest affinity for the transition state. researchgate.net

Exploiting Allosteric Sites: Targeting sites on the enzyme other than the active site (allosteric sites) can provide an alternative approach to inhibition, potentially offering greater selectivity. rroij.com

By combining these principles, researchers can design novel inhibitors with improved therapeutic potential. For example, the development of difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives as highly selective HDAC6 inhibitors showcases the power of mechanism-based design, where the inhibitor is activated by the target enzyme. researchgate.netmdpi.comresearchgate.net

Table 2: Key Principles in Enzyme Inhibitor Design

Design Principle Description Reference
Structure-Based Design Utilizes the 3D structure of the enzyme to design complementary inhibitors. rroij.com
Mechanism-Based Design Inhibitors are activated by the enzyme's catalytic mechanism. researchgate.netnih.gov
Transition-State Analogs Molecules that mimic the high-energy transition state of the reaction. researchgate.net
Allosteric Inhibition Targeting regulatory sites on the enzyme distinct from the active site. rroij.com

Development of Prodrug Strategies for Difluoromethylated Compounds

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov This approach is often employed to overcome challenges such as poor solubility, low bioavailability, or lack of tissue-specific targeting. nih.gov

For difluoromethylated compounds like this compound, which can be hydrophilic, prodrug strategies can be particularly beneficial. nih.gov A recent study highlighted a fluorinated prodrug strategy to enhance the delivery of a hydrophilic drug by increasing its amphiphilicity and intracellular interactions. nih.gov

Common prodrug approaches include:

Ester Prodrugs: Masking a carboxylic acid group as an ester can increase lipophilicity and improve cell membrane permeability. The ester is then cleaved by esterases in the body to release the active drug.

Phosphate (B84403) Prodrugs: Adding a phosphate group can significantly increase water solubility for parenteral administration. The phosphate is then removed by phosphatases.

Glucuronide Prodrugs: Attaching a glucuronic acid moiety can enhance water solubility and potentially target specific tissues. nih.gov

The design of a successful prodrug requires careful consideration of the linker used to attach the promoiety to the parent drug, ensuring that it is stable until it reaches the desired site of action and is then efficiently cleaved to release the active compound. nih.gov

Computational and Theoretical Studies on 2 Difluoromethyl Lysine

Molecular Docking and Dynamics Simulations of Enzyme-2-(Difluoromethyl)lysine Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 2-(Difluoromethyl)lysine, and its protein target. These methods provide insights into the binding mode, affinity, and stability of the enzyme-ligand complex.

Molecular Docking:

Molecular docking studies are typically the first step in computationally assessing the interaction of this compound with a target enzyme. For instance, as an analogue of lysine (B10760008), a potential target is lysine decarboxylase. Docking algorithms would be used to place the this compound molecule into the active site of lysine decarboxylase and score the different binding poses. The results of such a study would highlight the key interactions that stabilize the complex.

A hypothetical docking study of this compound with lysine decarboxylase could yield results such as those presented in the interactive table below. The table illustrates the predicted binding energy and the key amino acid residues involved in the interaction.

Binding PosePredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-7.8Asp123, Glu245Hydrogen Bond (with amino groups)
1Tyr89Pi-Cation (with ε-amino group)
1Phe167Hydrophobic (with alkyl chain)
1Ser301Hydrogen Bond (with carboxylate)
1His278Potential Halogen Bond (with fluorine)

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations can provide a more dynamic and realistic picture of the enzyme-2-(Difluoromethyl)lysine complex. nih.govacs.org These simulations track the movements of all atoms in the system over time, allowing for the assessment of the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govacs.org For fluorinated amino acids like this compound, specialized force fields that accurately describe the behavior of the C-F bond are essential for reliable simulations. nih.gov

MD simulations can reveal conformational changes in the enzyme upon ligand binding and can be used to calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone. Analysis of the simulation trajectory can identify persistent interactions and water-mediated contacts that are crucial for the stability of the complex.

Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are employed to study the electronic structure of molecules and to elucidate reaction mechanisms at the atomic level. nih.govresearchgate.net For this compound, QM methods can be used to understand how the difluoromethyl group influences the molecule's reactivity and its interaction with an enzyme's active site.

QM calculations, often using Density Functional Theory (DFT), can be used to:

Calculate the charge distribution: The highly electronegative fluorine atoms significantly alter the charge distribution on the alpha-carbon and surrounding atoms. This can be quantified using methods like Natural Bond Orbital (NBO) analysis.

Determine geometric parameters: Bond lengths and angles in this compound can be precisely calculated and compared to those of natural lysine.

Model transition states: If this compound acts as a mechanism-based inhibitor, QM calculations can be used to model the transition state of the enzymatic reaction it inhibits, providing insight into the mechanism of inactivation.

The following table presents hypothetical data from a QM calculation on this compound, illustrating the types of information that can be obtained.

PropertyAtom(s)Calculated ValueMethod
NBO Charge+0.25 eB3LYP/6-31G
NBO ChargeF1, F2-0.38 eB3LYP/6-31G
Bond LengthCα-CF2H1.55 ÅB3LYP/6-31G
Bond AngleF-C-F105.2°B3LYP/6-31G

In Silico Prediction of Structure-Activity Relationships

In silico methods are invaluable for predicting the structure-activity relationships (SAR) of a series of compounds. For this compound and its derivatives, computational approaches can help to understand how modifications to the molecule would affect its biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed.

A QSAR study would involve:

Generating a set of virtual derivatives of this compound with varied substituents.

Calculating a range of molecular descriptors for each derivative (e.g., logP, molecular weight, polar surface area, electronic properties).

Building a mathematical model that correlates these descriptors with biological activity (e.g., inhibitory potency against a target enzyme).

Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, a QSAR model might reveal that increasing the hydrophobicity of the side chain to a certain point enhances binding, or that specific electronic properties of the alpha-substituent are critical for inhibitory activity.

Theoretical Models for Understanding Fluoroamino Acid Reactivity

The reactivity of fluoroamino acids like this compound is governed by the unique electronic effects of the fluorine atoms. Theoretical models help to rationalize these effects and predict their impact on chemical reactions.

The key theoretical considerations for the reactivity of this compound include:

Inductive Effects: The strong electron-withdrawing nature of the two fluorine atoms (a negative inductive effect) lowers the pKa of the α-amino group and can influence the acidity of the α-proton.

Stereoelectronic Effects: The orientation of the C-F bonds can have significant stereoelectronic consequences, such as the gauche effect, which may stabilize certain conformations of the molecule. This conformational preference can impact how the molecule fits into an enzyme's active site.

Halogen Bonding: Although C-F bonds are generally considered poor halogen bond donors, under certain circumstances, the fluorine atoms in a difluoromethyl group could participate in weak halogen bonds with electron-rich atoms in a protein binding pocket, contributing to binding affinity. nih.gov

Theoretical models, supported by QM calculations, can be used to dissect these effects and provide a fundamental understanding of why this compound behaves differently from its non-fluorinated counterpart, lysine. This knowledge is crucial for the rational design of new fluoroamino acid-based molecules with tailored properties.

Future Directions and Emerging Research Avenues for 2 Difluoromethyl Lysine

Exploration of Novel Enzyme Targets for Difluoromethylated Compounds

The introduction of a difluoromethyl group can profoundly alter the properties of a parent molecule, influencing its binding affinity, metabolic stability, and mechanism of action. This has spurred research into new enzymatic targets for compounds containing this moiety.

While α-difluoromethyl-lysine has been identified as an irreversible inhibitor of lysine (B10760008) decarboxylase, the broader class of difluoromethylated compounds shows promise against a variety of other enzymes. google.com A notable example is the development of derivatives containing a difluoromethyl-1,3,4-oxadiazole (DFMO) group, which have emerged as potent and exceptionally selective inhibitors of Histone Deacetylase 6 (HDAC6). mdpi.comnih.govchemrxiv.org These compounds function as mechanism-based, slow-binding inhibitors, with the DFMO moiety undergoing an enzyme-catalyzed ring-opening reaction within the active site to form a highly stable, tightly bound complex. nih.govnih.gov This high selectivity provides a significant advantage over less specific inhibitors, paving the way for more targeted therapeutic strategies. mdpi.comnih.gov

Similarly, research into α-difluoromethylornithine (DFMO, Eflornithine), an analogue of the amino acid ornithine, has established its role as an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. nih.govmdpi.com The clinical validation of ODC as a drug target continues to motivate the development of new, more potent inhibitors based on this structural template. nih.govresearchgate.net Beyond these, difluoromethyl ketones have been shown to be potent inhibitors of acetylcholinesterase (AChE), in some cases exhibiting superior activity against insecticide-resistant mutant versions of the enzyme compared to their trifluoromethyl counterparts. nih.gov

For 2-(difluoromethyl)lysine specifically, logical future exploration would involve enzymes within the lysine biosynthesis pathway, such as dihydrodipicolinate synthase (DHDPS), which has been identified as a target for other novel inhibitors. elifesciences.org

Table 1: Examples of Enzyme Targets for Difluoromethylated Compounds

Enzyme Target Example Difluoromethylated Compound Class Mechanism of Action References
Lysine Decarboxylase α-Difluoromethyl-lysine Irreversible Inhibition google.com
Histone Deacetylase 6 (HDAC6) Difluoromethyl-1,3,4-oxadiazole (DFMO) Derivatives Mechanism-based, Slow-binding Substrate Analog mdpi.comnih.govnih.gov
Ornithine Decarboxylase (ODC) α-Difluoromethylornithine (DFMO) Irreversible Suicide Inhibition nih.govmdpi.com

Integration with Advanced Biological Imaging Techniques

The presence of fluorine atoms makes this compound and related compounds highly suitable for advanced imaging modalities, particularly Positron Emission Tomography (PET) and ¹⁹F Nuclear Magnetic Resonance (NMR).

PET imaging is a powerful, non-invasive technique that provides functional information about biological processes at the molecular level. nih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is ideal for PET due to its favorable half-life and decay properties, which allow for complex radiosynthesis and imaging over relevant biological timescales. nih.govnih.govresearchgate.net Consequently, a major area of research is the development of novel methods for the late-stage introduction of ¹⁸F, including ¹⁸F-difluoromethylation, into biologically active molecules. rsc.orgox.ac.ukresearchgate.net

Fluorinated amino acids are a significant class of PET tracers, often used to visualize tumors, which exhibit elevated amino acid metabolism. nih.govfrontiersin.org For instance, ¹⁸F-labeled branched-chain amino acids have been successfully developed to image tumors by targeting the overexpressed L-type amino acid transporter (LAT) system. snmjournals.orgacs.org In a different application, a PET probe incorporating difluoromethyl groups, ⁶⁸Ga-MGal, was created to visualize cellular senescence by targeting the enzyme β-galactosidase. snmjournals.org These examples highlight a clear path forward for developing an ¹⁸F-labeled version of this compound as a potential PET tracer for studying lysine metabolism or transport in diseases like cancer.

Table 2: Advanced Imaging Applications for Fluorinated Compounds

Imaging Technique Probe Type / Method Research Application References
Positron Emission Tomography (PET) ¹⁸F-Labeled Amino Acids Tumor imaging, studying amino acid transport and metabolism nih.govfrontiersin.orgsnmjournals.org
Positron Emission Tomography (PET) ¹⁸F-Difluoromethylation Methods Synthesis of novel PET radiotracers for oncology and neuroscience rsc.orgox.ac.uk
Positron Emission Tomography (PET) ⁶⁸Ga-MGal (contains difluoromethyl groups) In vivo imaging of cellular senescence snmjournals.org

Development of Next-Generation Chemical Probes and Research Tools

Chemical probes are essential for dissecting complex biological pathways and validating new drug targets. The unique properties conferred by the difluoromethyl group make it an attractive component in the design of next-generation research tools.

The development of highly selective inhibitors, such as the difluoromethyl-1,3,4-oxadiazole (DFMO) compounds targeting HDAC6, provides researchers with precise tools to investigate the specific biological functions of a single enzyme without confounding off-target effects. nih.govchemrxiv.org The creation of a selective probe based on the this compound scaffold could similarly enable the study of specific lysine-dependent enzymes or binding proteins.

There is a significant need for selective chemical probes that can target lysine residues, which are abundant in proteins and play critical roles in many binding sites. mit.edu Current research is exploring various electrophiles to achieve this selectivity. mit.edu Furthermore, fluorescently labeled D-amino acids have been successfully used as probes to visualize the synthesis of peptidoglycan in bacterial cell walls in real-time. nih.gov This approach serves as a blueprint for how this compound could be modified with fluorophores or clickable handles to create versatile probes for studying lysine-related biological processes through techniques like fluorescence microscopy or proteomics. The synthesis of novel difluoromethylated building blocks is an active area of research aimed at facilitating the creation of such advanced tools for chemical biology. burleylabs.co.uk

Table 3: Difluoromethylated Compounds as Chemical Probes

Probe Type Target Research Application References
Selective Inhibitor Histone Deacetylase 6 (HDAC6) Elucidating the specific roles of HDAC6 in cell biology nih.govchemrxiv.org
Fluorescent Amino Acid Peptidoglycan Biosynthesis Enzymes Real-time visualization of bacterial cell wall construction nih.gov

Potential for Further Mechanistic Elucidation in Complex Biological Systems

A deep understanding of how a molecule interacts with its biological target is crucial for rational drug design and for deciphering complex biological systems. Difluoromethylated compounds have proven to be excellent tools for such mechanistic studies.

The investigation into how DFMO-based derivatives inhibit HDAC6 is a case in point. mdpi.com Through a combination of kinetics, X-ray crystallography, and mass spectrometry, researchers have elucidated a sophisticated mechanism involving an enzyme-catalyzed ring-opening of the oxadiazole, which leads to the formation of a tightly bound, essentially irreversible inhibitor complex. nih.govnih.govchemrxiv.org This detailed mechanistic insight is invaluable for designing future inhibitors with even greater potency and selectivity.

Similarly, while the suicide inhibition mechanism of α-difluoromethylornithine (DFMO) on ornithine decarboxylase (ODC) is well-established, ongoing research continues to uncover new mechanistic details. nih.govmdpi.com For example, recent studies have revealed novel inhibition strategies where analogues form irreversible adducts with the enzyme's pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor rather than the enzyme itself. acs.org This demonstrates that even for well-studied systems, there remains potential for deeper mechanistic understanding. The application of imaging probes derived from compounds like this compound can extend these mechanistic studies into living systems, allowing for the in vivo investigation of enzyme activity, metabolic fluxes, and drug-target engagement in a physiologically relevant context. snmjournals.orgnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of 2-(Difluoromethyl)lysine in synthetic preparations?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F}-NMR for fluorinated groups), and chiral chromatography to assess enantiomeric purity. Quantitative 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve structural ambiguities, while X-ray crystallography may validate stereochemistry .

Q. How does the difluoromethyl group in this compound influence its biological activity compared to non-fluorinated lysine analogs?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting enzymatic cleavage (e.g., via lysine decarboxylases) and alters electronic properties, which can be studied using comparative enzymatic assays, molecular docking simulations, and pharmacokinetic profiling (e.g., half-life in plasma or tissue homogenates) .

Q. What are the recommended protocols for evaluating the acute toxicity of this compound in preclinical models?

  • Methodological Answer : Conduct dose-ranging studies in rodent models (e.g., OECD Guideline 423) with endpoints such as LD50_{50}, neurotoxicity (e.g., seizure thresholds), and histopathological analysis. Include positive controls (e.g., eflornithine) and validate findings with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50} values for this compound across different enzyme inhibition studies?

  • Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) and validate enzyme sources (e.g., recombinant vs. tissue-extracted). Perform kinetic analyses (e.g., Michaelis-Menten plots) to account for substrate competition. Cross-reference with structural data (e.g., Protein Data Bank entries) to identify binding site variations .

Q. What experimental designs mitigate confounding variables when studying the environmental persistence of this compound metabolites?

  • Methodological Answer : Use isotopically labeled 13C^{13}\text{C}- or 18O^{18}\text{O}-analogs to track degradation pathways in soil/water systems. Employ mass balance studies with LC-MS/MS quantification and control for microbial activity (e.g., sterile vs. non-stereile conditions). Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. How do stereoelectronic effects of the difluoromethyl group modulate the conformational dynamics of this compound in protein-ligand interactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations to model bond polarization and gauche effects. Validate with solution-phase NMR (e.g., NOESY for spatial proximity) and crystallographic data of ligand-protein complexes (e.g., PDB structures). Compare with monofluorinated or trifluoromethyl variants .

Methodological Validation and Data Interpretation

Q. What strategies ensure reproducibility when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Document reaction parameters (e.g., solvent purity, catalyst batch) rigorously. Use orthogonal protection/deprotection strategies (e.g., Fmoc/Boc groups) to minimize side reactions. Validate synthetic intermediates with 19F^{19}\text{F}-NMR and IR spectroscopy. Share raw data via open repositories (e.g., Zenodo) for peer verification .

Q. How can researchers critically assess the ecological impact of this compound in non-target organisms?

  • Methodological Answer : Perform tiered ecotoxicity testing: start with acute assays (e.g., Daphnia magna immobilization), then chronic exposure studies (e.g., algal growth inhibition). Use metabolomics to identify fluorine-specific biomarkers and predictive modeling (e.g., QSAR) to extrapolate to field conditions .

Data Sources and Reliability

  • Key Databases :
    • Toxicity Data : RTECS (e.g., RM2981700) and EPA DSSTox (DTXSID90673323) for hazard assessment .
    • Structural Data : Cambridge Structural Database (CSD) and Protein Data Bank (PDB) for conformational analysis .
    • Synthetic Protocols : Reaxys and PubChem for reaction optimization and property prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.